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Compound of Interest

Compound Name: 11-Dodecyn-4-one, 1-(acetyloxy)-

Cat. No.: B12534865

An In-depth Technical Guide to 11-Dodecyn-4-
one, 1-(acetyloxy)-

Disclaimer: The compound 11-Dodecyn-4-one, 1-(acetyloxy)- is not a widely documented
chemical entity in scientific literature. Consequently, this guide is a theoretical exploration of its
properties, synthesis, and potential biological interactions, based on established principles of
organic chemistry and pharmacology. The data and protocols presented herein are predictive
and illustrative.

Introduction

This technical guide provides a comprehensive overview of the predicted physical and
chemical properties, a plausible synthetic route, and general experimental protocols for the
characterization of 11-Dodecyn-4-one, 1-(acetyloxy)-. This molecule possesses several key
functional groups: a terminal alkyne, a ketone, and an acetate ester. This combination suggests
potential for a range of chemical transformations and biological activities. The terminal alkyne
can participate in click chemistry and other coupling reactions, the ketone offers a site for
nucleophilic attack, and the acetyloxy group can be hydrolyzed or act as a leaving group. This
guide is intended for researchers, scientists, and drug development professionals interested in
the synthesis and evaluation of novel alkynone derivatives.

Predicted Physical and Chemical Properties
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Quantitative data for 11-Dodecyn-4-one, 1-(acetyloxy)- is not available in public databases.
The following table summarizes predicted properties based on its chemical structure and
comparison with analogous compounds.

Property Predicted Value
Molecular Formula C14H2003
Molecular Weight 236.31 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~300-320 °C (at 760 mmHgQ)
] ] Not Applicable (predicted to be liquid at room
Melting Point
temperature)
Density ~0.98 g/cm?
Soluble in most organic solvents (e.g., ethanol,
Solubility diethyl ether, dichloromethane). Insoluble in
water.
pKa (most acidic proton) ~25 (for the terminal alkyne proton)

Hypothetical Synthesis and Characterization
Workflow

The synthesis of 11-Dodecyn-4-one, 1-(acetyloxy)- can be envisioned through a multi-step
process. A plausible route involves the creation of a key intermediate, an a-hydroxy ketone,
followed by acetylation. The following diagram illustrates a logical workflow for its synthesis and
subsequent characterization.
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Caption: A logical workflow for the synthesis, purification, and characterization of 11-Dodecyn-
4-one, 1-(acetyloxy)-.

Experimental Protocols

The following are generalized experimental protocols that could be adapted for the synthesis
and characterization of 11-Dodecyn-4-one, 1-(acetyloxy)-.

Protocol 1: Synthesis of an a-Acetoxy Ketone from a
Ketone

This protocol is adapted from a general method for the a-acetoxylation of ketones.

Materials:

A suitable ketone precursor (e.g., 11-Dodecyn-4-one)

lodobenzene (catalyst)

Acetic anhydride

30% Aqueous hydrogen peroxide (oxidant)
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Boron trifluoride diethyl etherate (promoter)

Dichloromethane (solvent)

Saturated aqueous sodium bicarbonate

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Hexanes and ethyl acetate (eluent)

Procedure:

To a solution of the ketone (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask,
add iodobenzene (0.2 mmol) and acetic anhydride (2.0 mmol).

Cool the mixture to 0 °C in an ice bath.

Slowly add boron trifluoride diethyl etherate (1.2 mmol), followed by the dropwise addition of
30% aqueous hydrogen peroxide (2.0 mmol).

Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by thin-
layer chromatography (TLC).

Upon completion, quench the reaction by the addition of saturated aqueous sodium
bicarbonate.

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and
filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.
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» Purify the crude product by flash column chromatography on silica gel using a gradient of
hexanes and ethyl acetate to afford the pure a-acetoxy ketone.

Protocol 2: Characterization of the Final Product

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: Dissolve a small sample of the purified product in deuterated chloroform (CDCIs).
Expected signals would include a singlet for the acetyl protons (~2.1 ppm), a multiplet for the
protons adjacent to the carbonyl and acetate groups, a triplet for the terminal alkyne proton
(~1.9 ppm), and other signals corresponding to the alkyl chain.

e 13C NMR: A 3C NMR spectrum in CDCIs would be expected to show signals for the ketone
carbonyl (~200 ppm), the ester carbonyl (~170 ppm), the acetyl methyl group (~21 ppm), the
two sp-hybridized carbons of the alkyne (~83 and ~69 ppm), and the carbons of the
dodecynyl chain.

Infrared (IR) Spectroscopy:

e Acquire an IR spectrum of the neat liquid product. Key characteristic peaks would be
expected for the alkyne C-H stretch (~3300 cm~1), the C=C stretch (~2120 cm™1), the ester
C=0 stretch (~1745 cm™1), and the ketone C=0 stretch (~1720 cm™1).

Mass Spectrometry (MS):

e Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula. The
expected exact mass for C1aH2003 would be calculated and compared to the experimental
value. Fragmentation patterns could also provide structural information.

Potential Biological Activity: A Hypothetical
Signaling Pathway

Molecules containing reactive functional groups like ynones are often investigated as potential
inhibitors of enzymes, such as kinases, through covalent modification of active site residues.
The following diagram illustrates a hypothetical scenario where an alkynone derivative could
act as an inhibitor of a generic kinase signaling pathway.
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Caption: A hypothetical kinase signaling pathway inhibited by an alkynone derivative.

In this speculative pathway, the alkynone derivative could potentially form a covalent bond with

a nucleophilic residue (e.g., cysteine) in the active site of "Kinase B," thereby irreversibly
inhibiting its function and blocking the downstream signaling cascade that leads to cell

proliferation. This makes such compounds interesting candidates for anticancer drug discovery.

Further research, including in vitro enzyme assays and cell-based studies, would be necessary

to validate any such proposed biological activity.
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 To cite this document: BenchChem. [physical and chemical properties of 11-Dodecyn-4-one,
1-(acetyloxy)-]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12534865#physical-and-chemical-properties-of-11-
dodecyn-4-one-1-acetyloxy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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